molecular formula C11H10FNO B11908450 1-Ethyl-8-fluoroquinolin-4(1H)-one

1-Ethyl-8-fluoroquinolin-4(1H)-one

Cat. No.: B11908450
M. Wt: 191.20 g/mol
InChI Key: DXCVKRVXCGYEQQ-UHFFFAOYSA-N
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Description

1-Ethyl-8-fluoroquinolin-4(1H)-one is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives are often used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-8-fluoroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative.

    Cyclization: The aniline derivative undergoes cyclization to form the quinoline core.

    Fluorination: Introduction of the fluorine atom at the 8th position.

    Ethylation: The final step involves the ethylation at the 1st position.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-8-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide.

    Reduction: Reduction of the carbonyl group to form the corresponding alcohol.

    Substitution: Halogenation, nitration, and other electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitric acid, and other electrophiles.

Major Products

The major products depend on the type of reaction. For example, oxidation yields quinoline N-oxide, while reduction yields the corresponding alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-8-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 1-Ethyl-8-fluoroquinolin-4(1H)-one.

    8-Fluoroquinoline: Similar structure but lacks the ethyl group.

    1-Ethylquinoline: Similar structure but lacks the fluorine atom.

Uniqueness

This compound is unique due to the presence of both the ethyl and fluorine substituents, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

1-ethyl-8-fluoroquinolin-4-one

InChI

InChI=1S/C11H10FNO/c1-2-13-7-6-10(14)8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3

InChI Key

DXCVKRVXCGYEQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=C1C(=CC=C2)F

Origin of Product

United States

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